4-Hexen-3-ol, 5-methyl-

Description

Structural Classification and Isomeric Considerations of Hexenols and Hexenones

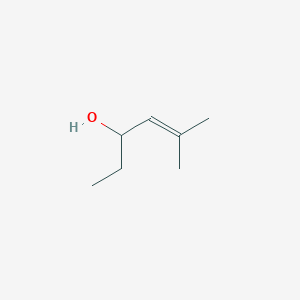

4-Hexen-3-ol, 5-methyl- is a seven-carbon unsaturated secondary alcohol. nih.gov Its structure consists of a six-carbon hexene chain with a methyl group at the fifth carbon and a hydroxyl group at the third position. The placement of these functional groups allows for significant isomeric diversity.

According to IUPAC nomenclature, the compound is named 5-methylhex-4-en-3-ol . nih.gov Its structure possesses two key features that give rise to stereoisomerism: a chiral center at the C3 carbon (the carbon atom bonded to the hydroxyl group) and the C4-C5 double bond.

The chiral center at C3 means the compound can exist as two different enantiomers, designated as (R)-5-methylhex-4-en-3-ol and (S)-5-methylhex-4-en-3-ol. Additionally, the double bond between C4 and C5 can have two different geometric configurations: E (entgegen, or trans) and Z (zusammen, or cis). This results in the possibility of four distinct stereoisomers:

(3R, 4E)-5-methylhex-4-en-3-ol

(3S, 4E)-5-methylhex-4-en-3-ol

(3R, 4Z)-5-methylhex-4-en-3-ol

(3S, 4Z)-5-methylhex-4-en-3-ol

Each of these stereoisomers is a unique chemical entity with distinct spatial arrangements and potentially different biological and chemical properties.

| Identifier | Value |

|---|---|

| IUPAC Name | 5-methylhex-4-en-3-ol nih.gov |

| CAS Number | 53555-59-2 nih.gov |

| Molecular Formula | C₇H₁₄O nih.gov |

| Molecular Weight | 114.19 g/mol nih.gov |

| Synonyms | t-hepten-3-ol nih.gov |

The chemical identity and reactivity of 4-Hexen-3-ol, 5-methyl- can be understood more deeply by comparing it to its structural analogues and precursors.

5-Methyl-4-hexen-3-one (B78392): This compound is the α,β-unsaturated ketone corresponding to 4-Hexen-3-ol, 5-methyl-. chemspider.comnist.gov It can be formed by the oxidation of the alcohol or, conversely, can serve as its direct precursor through a reduction reaction that converts the ketone's carbonyl group into the alcohol's hydroxyl group. 5-Methyl-4-hexen-3-one is recognized as a valuable building block in organic synthesis and is noted for its fruity and citrusy aroma, leading to its use in the flavor and fragrance industry. lookchem.com

2,3-Dimethyl-5-hexen-3-ol: This is a structural isomer of the target compound, featuring an additional methyl group at the C2 position. nist.govnih.govnist.gov As a tertiary allylic alcohol, its reactivity profile would differ, particularly in oxidation reactions where it would be more resistant compared to its secondary alcohol counterpart.

3-Methyl-5-hexen-3-ol: This tertiary alcohol is another isomer where the double bond is shifted to the C5 position. This change in the location of the unsaturation relative to the hydroxyl group alters its electronic and steric properties.

| Compound Name | CAS Number | Molecular Formula | Relationship to Target Compound |

|---|---|---|---|

| 5-Methyl-4-hexen-3-one | 13905-10-7 lookchem.com | C₇H₁₂O lookchem.com | Ketone analogue and direct precursor lookchem.com |

| 2,3-Dimethyl-5-hexen-3-ol | 19550-90-4 nist.govnist.gov | C₈H₁₆O nist.govnist.gov | Structural analogue (tertiary alcohol) |

| 3-Methyl-5-hexen-3-ol | 1569-44-4 | C₇H₁₄O | Structural isomer (tertiary alcohol) |

Academic Significance and Research Trajectories

While 4-Hexen-3-ol, 5-methyl- is not itself the subject of a vast body of published research, its structural class and its precursors are of significant academic interest.

The synthesis of allylic alcohols is a classic topic in organic chemistry. Standard and historically significant methods for preparing structures like 4-Hexen-3-ol, 5-methyl- include:

Grignard Reactions: The addition of an organometallic species, such as an ethyl magnesium bromide (a Grignard reagent), to an α,β-unsaturated aldehyde like 3-methyl-2-butenal (B57294) would yield the target alcohol. youtube.comchegg.com This method is a cornerstone of carbon-carbon bond formation.

Reduction of Ketones: The selective reduction of the carbonyl group in 5-methyl-4-hexen-3-one using hydride reagents like sodium borohydride (B1222165) (NaBH₄) is a common and efficient route to produce the allylic alcohol.

The reactivity of allylic alcohols is dominated by transformations of the hydroxyl group (such as oxidation or esterification) and reactions involving the adjacent double bond (such as electrophilic additions or rearrangements). The interplay between these two functional groups often leads to complex and synthetically useful outcomes.

The contemporary relevance of 4-Hexen-3-ol, 5-methyl- can be inferred from the applications of its close relatives. The primary area of interest lies in the field of flavor and fragrance chemistry. Its precursor, 5-Methyl-4-hexen-3-one, is used as an aroma compound, suggesting that the alcohol itself could be explored for its own organoleptic properties or as a more stable precursor for flavor delivery. lookchem.com

Furthermore, unsaturated alcohols are a focus of atmospheric chemistry research. Studies on related compounds investigate their degradation pathways initiated by atmospheric radicals, which is important for understanding air quality and the formation of secondary organic aerosols. There is also interest in using certain volatile organic compounds, including unsaturated alcohols, as potential biopesticides. These emerging areas suggest potential research trajectories for 4-Hexen-3-ol, 5-methyl- and its isomers.

Properties

CAS No. |

53555-59-2 |

|---|---|

Molecular Formula |

C7H14O |

Molecular Weight |

114.19 g/mol |

IUPAC Name |

5-methylhex-4-en-3-ol |

InChI |

InChI=1S/C7H14O/c1-4-7(8)5-6(2)3/h5,7-8H,4H2,1-3H3 |

InChI Key |

SMKXEJCDVREDQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=C(C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Hexen 3 Ol, 5 Methyl and Its Derivatives

Stereoselective and Asymmetric Synthesis Strategies

The creation of a specific three-dimensional arrangement of atoms in a molecule, or stereocontrol, is a paramount challenge in organic synthesis. For 4-hexen-3-ol, 5-methyl-, achieving high stereoselectivity is crucial for its potential biological or sensory properties. This section explores various cutting-edge methodologies designed to control the stereochemical outcome of its synthesis.

Chiral Auxiliaries and Catalytic Systems in Unsaturated Alcohol Synthesis

The use of chiral auxiliaries and catalysts that can differentiate between enantiotopic faces of a prochiral substrate is a cornerstone of asymmetric synthesis. These methods introduce a chiral influence that directs the formation of one enantiomer over the other.

Palladium(II)-Catalyzed Asymmetric Synthesis and Chirality Transfer

Palladium(II) catalysis is a powerful tool for a variety of organic transformations, including the oxidation of alcohols and the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgcapes.gov.bracs.org In the context of unsaturated alcohols, palladium catalysts can be employed in aerobic oxidation reactions, converting alcohols to aldehydes and ketones with high efficiency. acs.orgresearchgate.net A combination of Pd(OAc)₂/pyridine/MS3A in toluene (B28343) has been shown to be effective for this purpose. acs.org The mechanism is thought to involve the formation of a Pd(II)-alcoholate, followed by β-hydride elimination to yield the carbonyl compound and a Pd(II)H species. acs.org

While direct asymmetric synthesis of 4-hexen-3-ol, 5-methyl- using palladium catalysis is a complex challenge, the principles of palladium-catalyzed reactions are relevant. For instance, palladium-catalyzed cross-coupling reactions can be used to construct the carbon skeleton of the molecule. nih.gov Furthermore, understanding the interaction of palladium complexes with alcohols provides a foundation for designing chiral ligand systems that could induce enantioselectivity in reactions involving unsaturated alcohols. researchgate.netnih.gov

Zirconium-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA)

A significant breakthrough in the asymmetric synthesis of chiral alcohols from unactivated terminal alkenes is the Zirconium-catalyzed Asymmetric Carboalumination of Alkenes (ZACA) reaction, developed by Ei-ichi Negishi. wikipedia.org This methodology utilizes a chiral zirconocene (B1252598) catalyst, such as (-)-(NMI)₂ZrCl₂, to catalyze the addition of an organoaluminum reagent, like trimethylaluminum (B3029685) (Me₃Al), across a double bond. wikipedia.orgnih.govacs.org The reaction proceeds with high regioselectivity, with the aluminum adding to the less substituted carbon, and high enantioselectivity, controlled by the chiral zirconium catalyst. wikipedia.org

The resulting organoaluminum intermediate can then be oxidized to furnish the corresponding chiral alcohol. wikipedia.org This method has been successfully applied to the synthesis of a variety of chiral alcohols with high enantiomeric excess (ee). nih.govpnas.org The ZACA reaction has been shown to be a powerful tool, overcoming challenges such as β-hydride transfer, bimetallic cyclic carbometalation, and Ziegler-Natta polymerization that can occur in related transformations. nih.govacs.org A key aspect of this reaction is the generation of a "superacidic" bimetallic reagent through the interaction of the alkylalane and the zirconocene derivative. nih.govacs.org

A synergistic approach combining the ZACA reaction with lipase-catalyzed acetylation has been developed to obtain virtually enantiopure chiral alcohols. pnas.orgarkat-usa.org This tandem process allows for the efficient separation of enantiomers, leading to high yields of the desired optically active products. pnas.org

Enzymatic Approaches for Enantiomerically Pure Hexenol Synthons

Enzymes, with their inherent chirality and high substrate specificity, are exceptional catalysts for asymmetric synthesis. They offer mild reaction conditions and remarkable stereoselectivity, making them ideal for the preparation of enantiomerically pure compounds. nih.govnih.gov

Lipase-Catalyzed Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating a racemic mixture of chiral compounds. Lipases are particularly effective for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.comresearchgate.net In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, one enantiomer reacts preferentially with an acyl donor, such as vinyl acetate (B1210297), to form an ester, leaving the unreacted enantiomer of the alcohol enriched. researchgate.net

For allylic alcohols, this technique has proven to be highly successful. nih.govorganic-chemistry.orgnih.gov For example, the lipase (B570770) from Candida antarctica (CALB), often immobilized as Novozym 435, has been shown to be very effective in the resolution of various secondary allylic alcohols, yielding both the ester and the remaining alcohol with high enantiomeric excess. researchgate.net The enantioselectivity of the reaction is often quantified by the enantiomeric ratio (E), with high E values (≥100) indicating excellent separation. mdpi.com

To overcome the 50% theoretical yield limit of conventional kinetic resolution, a dynamic kinetic resolution (DKR) process can be employed. nih.govorganic-chemistry.orgnih.gov DKR combines the enantioselective enzymatic acylation with an in-situ racemization of the slower-reacting enantiomer of the alcohol. organic-chemistry.org This is often achieved using a metal catalyst, such as a ruthenium complex, which facilitates the racemization of the unreacted alcohol, allowing for a theoretical yield of 100% of the desired enantiomer of the acylated product. organic-chemistry.orgnih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of Allylic Alcohols

| Racemic Alcohol | Lipase | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| (±)-hept-1-en-3-ol | Novozym 435 | Vinyl acetate | Hexane | (R)-alcohol and (S)-acetate | >97% | researchgate.net |

| (±)-5-methylhex-1-en-3-ol | Novozym 435 | Vinyl acetate | Hexane | (R)-alcohol and (S)-acetate | >91% | researchgate.net |

| Various allylic alcohols | Pseudomonas cepacia lipase + Ru catalyst | p-Chlorophenyl acetate | Methylene (B1212753) chloride | Chiral allylic acetates | >99% | organic-chemistry.org |

Reduction Methodologies for Stereocontrol

The stereoselective reduction of a prochiral ketone is a classic and effective strategy for the synthesis of chiral alcohols. For the synthesis of 4-hexen-3-ol, 5-methyl-, this would involve the reduction of the corresponding ketone, 5-methyl-4-hexen-3-one (B78392). nih.gov A variety of chiral reducing agents and catalytic hydrogenation systems have been developed to achieve high enantioselectivity in such transformations.

While specific data on the stereoselective reduction to 4-hexen-3-ol, 5-methyl- is not detailed in the provided context, this approach remains a fundamental and powerful tool in asymmetric synthesis. The choice of catalyst, chiral ligand, and reaction conditions are critical for achieving the desired stereochemical outcome.

Functional Group Interconversions and Derivatization Approaches

The dehydration of alcohols is a fundamental method for the synthesis of alkenes. In the context of 4-hexen-3-ol, 5-methyl-, this reaction would involve the elimination of a water molecule to form a diene. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.

For a related tertiary alcohol, 3-methyl-3-hexanol, dehydration can lead to multiple alkene products, with the most highly substituted alkenes being the major products. quora.comvaia.com Applying this to 4-hexen-3-ol, 5-methyl-, an allylic alcohol, the dehydration would be expected to be facile due to the formation of a conjugated diene system. The specific products formed would depend on which adjacent proton is removed along with the hydroxyl group. The stability of the resulting conjugated dienes would be a key factor in determining the product distribution.

The epoxidation of the double bond in 4-hexen-3-ol, 5-methyl- introduces a three-membered epoxide ring, a versatile functional group for further synthetic transformations. The stereochemistry of this reaction is of significant interest, as the hydroxyl group of the allylic alcohol can direct the epoxidizing agent to one face of the double bond.

Reagents such as meta-chloroperoxybenzoic acid (mCPBA) are commonly used for epoxidation. nih.govmdpi.com In the case of allylic alcohols, hydrogen bonding between the alcohol's hydroxyl group and the peroxyacid can direct the epoxidation to the syn face of the double bond, leading to a high degree of diastereoselectivity. This substrate-directed control is a powerful tool for establishing a specific stereocenter relative to the existing one at the alcohol carbon. The diastereoselectivity of the epoxidation of 4-hexen-3-ol, 5-methyl- would depend on the relative energies of the transition states leading to the syn and anti epoxides.

Transesterification is a process where the ester of an alcohol is converted into another ester by reaction with a different alcohol. While 4-hexen-3-ol, 5-methyl- is an alcohol, it can be a precursor to esters that can undergo transesterification. For instance, it can be esterified with an acid or acid chloride to form an ester derivative.

This ester derivative could then participate in a transesterification reaction in the presence of another alcohol and a catalyst (acid or base). This process is an equilibrium, and the reaction can be driven to completion by using a large excess of the new alcohol or by removing one of the products. This method allows for the modification of the ester group, which can be useful for altering the properties of the molecule or for introducing a functional group required for a subsequent synthetic step.

Multi-Component and Cascade Reaction Sequences

Modern organic synthesis increasingly focuses on efficiency, aiming to construct complex molecules in fewer steps with less waste. Multi-component reactions (MCRs) and cascade reactions are powerful strategies that exemplify this principle. tcichemicals.comorganic-chemistry.orgub.edu

An MCR is a process where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all the reactants. tcichemicals.comorganic-chemistry.org A cascade reaction, on the other hand, involves a series of intramolecular or intermolecular transformations that occur sequentially without the isolation of intermediates. ub.eduresearchgate.net

While specific MCRs or cascade reactions directly yielding 4-hexen-3-ol, 5-methyl- are not prominently documented, the principles can be applied to its synthesis. For example, a cascade reaction could be envisioned where an initial reaction sets the stage for a subsequent intramolecular transformation. A palladium-catalyzed cascade reaction involving the decarbonylation of a starting material followed by carbonylation of an alkene has been reported to produce ester products. researchgate.net Such a strategy could potentially be adapted for the synthesis of derivatives of 4-hexen-3-ol, 5-methyl-.

Grignard Reagent Mediated Syntheses (e.g., from Acetaldehyde)

Grignard reactions are a powerful and versatile class of carbon-carbon bond-forming reactions widely employed in the synthesis of alcohols. khanacademy.org The synthesis of 4-Hexen-3-ol, 5-methyl- can be effectively achieved through the nucleophilic addition of a suitable Grignard reagent to an α,β-unsaturated aldehyde. This approach allows for the direct formation of the secondary alcohol functionality.

A logical pathway involves the reaction of an ethyl-based Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), with 3-methyl-2-butenal (B57294). The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide intermediate to yield the final product, 5-methylhex-4-en-3-ol. doubtnut.comyoutube.com

The Grignard reagent itself, ethylmagnesium bromide, can be prepared from precursors traceable back to simple molecules like acetaldehyde (B116499). For instance, acetaldehyde can be reduced to ethanol, which is then converted to ethyl bromide. The reaction of ethyl bromide with magnesium metal in an ether solvent furnishes the ethylmagnesium bromide reagent. youtube.com This multi-step process highlights how complex molecules can be assembled from simple, readily available starting materials.

Table 1: Grignard Synthesis of 5-Methylhex-4-en-3-ol

| Reactant 1 | Reactant 2 | Reagent/Solvent | Intermediate | Final Product |

|---|---|---|---|---|

| 3-Methyl-2-butenal | Ethylmagnesium Bromide | Diethyl ether | Magnesium alkoxide | 5-Methylhex-4-en-3-ol |

The key to this synthesis is controlling the 1,2-addition of the Grignard reagent to the carbonyl carbon, rather than 1,4-conjugate addition to the β-carbon of the enal system. Typically, for aldehydes, 1,2-addition is highly favored.

Condensation Reactions for Hexenone (B8787527) Precursors

An alternative and powerful strategy for synthesizing 4-Hexen-3-ol, 5-methyl- involves a two-step process: first, the construction of a ketone precursor, 5-methyl-4-hexen-3-one, via a condensation reaction, followed by the selective reduction of the ketone functionality. Aldol (B89426) and Claisen-Schmidt condensations are classic methods for forming carbon-carbon bonds and are particularly well-suited for creating the α,β-unsaturated carbonyl systems that can serve as precursors. magritek.commiracosta.edu

The Claisen-Schmidt condensation is a variation of the aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen. wikipedia.org To synthesize a hexenone precursor, a crossed-aldol reaction between two different carbonyl compounds is employed. For instance, the base-catalyzed condensation of propanal and isobutyraldehyde (B47883) can be utilized. google.com

In this reaction, a base (such as sodium hydroxide) removes an acidic α-hydrogen from propanal to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of isobutyraldehyde, which is less prone to self-condensation. mnstate.edu The initial product is a β-hydroxy aldehyde. Subsequent acid- or base-catalyzed dehydration of this intermediate typically yields an α,β-unsaturated aldehyde or ketone, which in some cases can isomerize to the more thermodynamically stable β,γ-unsaturated isomer under specific conditions. The resulting hexenone precursor is then reduced using a reagent like sodium borohydride (B1222165) (NaBH₄) to give the target alcohol, 4-Hexen-3-ol, 5-methyl-.

Table 2: Claisen-Schmidt Condensation for a Hexenone Precursor

| Reactant 1 (Enolate Source) | Reactant 2 (Electrophile) | Catalyst | Key Intermediate | Dehydrated Product |

|---|---|---|---|---|

| Propanal | Isobutyraldehyde | Sodium Hydroxide (NaOH) | 3-Hydroxy-2,4-dimethylpentanal | 2,4-Dimethyl-2-pentenal |

This condensation approach offers a high degree of flexibility, allowing for the synthesis of a wide variety of substituted hexenones and, consequently, their corresponding alcohol derivatives, by simply changing the starting aldehyde and ketone components. praxilabs.com

Mechanistic Investigations of Chemical Transformations Involving 4 Hexen 3 Ol, 5 Methyl

Gas-Phase Ion-Molecule Reactions

The behavior of protonated and methylated forms of hexenols in the gas phase reveals intricate details about reaction mechanisms, including the role of ion-molecule complexes and dynamic molecular motions.

Racemization and Regioisomerization Mechanisms of O-Protonated and O-Methylated Hexenols

Research on the gas-phase, acid-catalyzed reactions of chiral allylic alcohols, such as isomers of 4-hexen-3-ol, has shown that racemization and regioisomerization are competitive processes. For instance, the study of (S)-trans-4-hexen-3-ol, a structural isomer of 4-hexen-3-ol, 5-methyl-, reveals that upon O-protonation, the rate of racemization is consistently higher than that of its isomerization across a range of temperatures. acs.orgacs.org This suggests that the pathway leading to the loss of stereochemical integrity is kinetically favored over the pathway leading to a change in the structural arrangement of the molecule.

In these reactions, a water molecule, acting as a proton shuttle, facilitates the stereochemical and constitutional changes. The O-protonated alcohol can form a carbocationic intermediate by the loss of a water molecule. This cation can then be re-attacked by the water molecule from either face, leading to racemization, or at a different position, leading to regioisomerization. acs.orgacs.org

Similarly, studies on O-methylated hexenols, formed by the reaction with a methylating agent, also exhibit racemization and regioisomerization in the gas phase. The investigation into the O-methylated derivatives of (S)-trans-4-hexen-3-ol and (R)-trans-3-hexen-2-ol has provided kinetic and mechanistic insights into these transformations. researchgate.net

Role of Structured Ion-Molecule Complexes and Transition States

The mechanisms of racemization and regioisomerization are not dictated by free carbocations alone but are significantly influenced by the formation of structured ion-molecule complexes. acs.orgacs.orgresearchgate.net In the case of O-protonated (S)-trans-4-hexen-3-ol, experimental results coupled with ab initio theoretical calculations suggest the intermediacy of complexes where a water molecule is coordinated to the hydrogen atoms of the allylic cation. acs.org The stability and evolution of these complexes toward racemized and isomerized products are dependent on the specific conformation of the initial alcohol. acs.org

The transition states for these reactions are characterized by a significant localization of positive charge on the allylic framework. acs.org This indicates that the bond between the oxygen of the leaving group (water or methanol) and the allylic carbon is substantially broken in the transition state, leading to a structure that closely resembles a carbocation-molecule complex.

Intracomplex Walking Phenomena of Small Molecules (e.g., CH3OH)

A fascinating aspect of the dynamics within these ion-molecule complexes is the "intracomplex walking" of small molecules like methanol (B129727) (CH3OH). acs.orgacs.org This phenomenon has been observed in the gas-phase reactions of O-methylated hexenols. The methanol molecule is not statically bound to one position of the allylic cation but can move around the cation within the complex. researchgate.net

This "walking" can facilitate both racemization and regioisomerization. For example, the CH3OH molecule can detach from one carbon of the allylic system and re-attach to another, leading to a different regioisomer. If it re-attaches to the same carbon but from the opposite face, racemization occurs. The kinetics of these intraccomplex processes provide a deeper understanding of the intimate details of nucleophilic substitution reactions in the gas phase. researchgate.net

Oxidation and Degradation Pathways

The double bond and the hydroxyl group in 4-hexen-3-ol, 5-methyl- make it susceptible to oxidation and degradation by atmospheric oxidants like hydroxyl radicals (OH) and ozone (O3).

OH Radical Initiated Reactions: Kinetics and H-Abstraction Mechanisms

The reaction with hydroxyl radicals is a primary degradation pathway for unsaturated alcohols in the atmosphere. These reactions can proceed via two main channels: OH addition to the C=C double bond and H-abstraction from various C-H bonds or the O-H bond. researchgate.netacs.org

The rate constants for the reactions of OH radicals with various unsaturated alcohols are generally high, indicating short atmospheric lifetimes. Below is a table of experimentally determined rate constants for the reaction of OH radicals with several C6 hexenols and related unsaturated compounds at room temperature.

| Compound Name | Rate Constant (x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) | Reference |

| (E)-2-Hexen-1-ol | 8.08 ± 1.33 | acs.org |

| (Z)-2-Hexen-1-ol | 8.53 ± 1.36 | acs.org |

| (E)-3-Hexen-1-ol | 9.10 ± 1.50 | acs.org |

| (Z)-3-Hexen-1-ol | 10.1 ± 1.6 | acs.org |

| (E)-4-Hexen-1-ol | 7.14 ± 1.20 | acs.org |

| (Z)-4-Hexen-1-ol | 7.86 ± 1.30 | acs.org |

| 5-Hexen-2-one | 4.72 ± 0.12 | acs.org |

| 4-Hexen-3-one (B1236432) | 8.45 ± 0.13 | acs.org |

| 3-Methyl-2-buten-1-ol | 14.55 ± 0.93 | nih.gov |

| 4-Methyl-3-penten-2-one | 10.2 ± 2.0 | researchgate.net |

This table presents a selection of rate constants for related compounds to provide context for the reactivity of 4-Hexen-3-ol, 5-methyl-.

Ozonolysis Reactions: Primary Ozonide Formation and Criegee Intermediate Dynamics

The reaction of ozone with the C=C double bond of 4-hexen-3-ol, 5-methyl- initiates a sequence of reactions starting with the formation of a primary ozonide (a 1,2,3-trioxolane). acs.org This primary ozonide is unstable and rapidly decomposes to form a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. acs.orgacs.org

For 4-hexen-3-ol, 5-methyl-, the cleavage of the double bond at the 4- and 5-positions would lead to two sets of primary products. Cleavage of the C4=C5 bond can produce two different Criegee intermediates and two different carbonyl compounds, depending on the fragmentation pathway of the primary ozonide.

The Criegee intermediates are highly reactive species that can undergo several subsequent reactions. researchgate.net They can isomerize and decompose unimolecularly, or they can react bimolecularly with other atmospheric species such as water vapor, SO₂, and NOx. These reactions are crucial in atmospheric chemistry as they can lead to the formation of secondary organic aerosols (SOA) and other oxidized products. acs.orgnih.gov For example, the ozonolysis of E-4-hexen-1-ol has been shown to produce Criegee intermediates that contribute to SOA formation, with the presence of SO₂ altering the chemical composition of the aerosol. nih.gov

The expected primary carbonyl products from the ozonolysis of the related compound 4-hexen-3-one were acetaldehyde (B116499) and 2-oxobutanal, with measured yields of 0.51 and 0.56, respectively. copernicus.org This provides an indication of the types of carbonyl products that could be expected from the ozonolysis of 4-hexen-3-ol, 5-methyl-.

Metal-Catalyzed Oxidation and Isomerization Processes

Metal-catalyzed reactions are pivotal in transforming allylic alcohols like 4-hexen-3-ol, 5-methyl- into other valuable chemical entities. These processes often involve the oxidation of the alcohol to a ketone or the isomerization of the double bond to a more stable position.

Rhenium-based catalysts, such as methyltrioxorhenium (MTO), have been shown to catalyze the isomerization of allylic alcohols. academie-sciences.fr For instance, the isomerization of oct-2-en-1-ol to octen-3-ol reaches equilibrium in the presence of MTO. academie-sciences.fr The reaction is sensitive to water content. academie-sciences.fr Studies on related systems suggest that the mechanism may not directly involve an oxo ligand in the rearrangement. academie-sciences.fr Vanadium and tungsten-based catalysts are also effective for the isomerization of allylic alcohols, with tungsten catalysts demonstrating high activity at elevated temperatures. academie-sciences.fr

The oxidation of allylic alcohols can be achieved using various metal catalysts. For example, copper-catalyzed aerobic oxidation of Z-allylic alcohols can produce (E)-α,β-unsaturated aldehydes. acs.org This one-pot procedure involves an initial oxidation followed by a Z/E-isomerization catalyzed by an organocatalyst like N,N-dimethylaminopyridine (DMAP). acs.org Furthermore, palladium-catalyzed oxidation of terminal olefins, a reaction class to which the oxidation of allylic alcohols is related, often proceeds via a Wacker-type mechanism involving hydroxypalladation. researchgate.net The regioselectivity of this oxidation (i.e., formation of a methyl ketone versus an aldehyde) is a subject of ongoing research and depends on factors like the presence of directing groups. researchgate.net

| Catalyst System | Transformation | Substrate Example | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Methyltrioxorhenium (MTO) | Isomerization | oct-2-en-1-ol | Sensitive to water; mechanism may not involve oxo ligand. | academie-sciences.fr |

| Cu-catalyst / DMAP | Oxidation/Isomerization | Z-allylic alcohols | One-pot oxidation followed by Z/E-isomerization. | acs.org |

| PdCl2/CuCl2/O2 | Oxidation (Wacker-type) | Terminal Olefins | Hydroxypalladation intermediate. | researchgate.net |

Nucleophilic and Electrophilic Reaction Modalities

The dual reactivity of 4-hexen-3-ol, 5-methyl-, capable of acting as both a nucleophile (through its hydroxyl group) and an electrophile (at the double bond), allows for a diverse range of chemical transformations.

The Wacker oxidation is a classic example of a palladium-catalyzed reaction that proceeds through a hydroxypalladation mechanism. In this process, a palladium(II) catalyst activates an alkene for nucleophilic attack by water. researchgate.net For terminal alkenes, this typically leads to the formation of a methyl ketone. researchgate.net The stereochemistry of the hydroxypalladation step, whether it occurs in a syn or anti fashion, is a critical aspect of the mechanism and has been a subject of considerable debate. researchgate.net The regioselectivity of the subsequent β-hydride elimination step determines the final product. In the context of allylic alcohols, the directing effect of the hydroxyl group can influence the regiochemical outcome of the oxidation. researchgate.net Stoichiometric reactions have demonstrated that conjugated dienes can readily undergo hydroxypalladation. researchgate.net

Umpolung, or the reversal of polarity, allows for the reaction of typically nucleophilic species as electrophiles, and vice versa. In the context of allylic alcohols, an umpolung strategy can be employed to react catalytic enolates with nucleophiles. researchgate.net For instance, the reaction of iridium enolates, generated from allylic alcohols via a 1,3-hydrogen shift, with alcohols in the presence of an iodine(III) reagent leads to the formation of α-alkoxy carbonyl compounds. researchgate.net This process represents a formal umpolung of the enolate's typical reactivity. researchgate.net Both experimental and computational studies have been conducted to elucidate the mechanism, highlighting the crucial role of the iodine(III) reagent in this transformation. researchgate.net This strategy can also be applied in an intramolecular fashion to synthesize furanones from γ-keto allylic alcohols. researchgate.net

The catalytic hydrogenation of α,β-unsaturated ketones, such as 5-methyl-4-hexen-3-one (B78392) (the oxidation product of 4-hexen-3-ol, 5-methyl-), is a widely studied reaction. The goal is often the selective hydrogenation of the carbon-carbon double bond to produce the corresponding saturated ketone.

The selective hydrogenation of 5-methyl-3-hexen-2-one (B238795) to 5-methyl-2-hexanone (B1664664) has been achieved with high efficiency using a Pd/γ-Al₂O₃ catalyst. nih.gov This reaction demonstrates remarkable activity and selectivity even at atmospheric pressure and low temperatures. nih.gov Kinetic studies based on the Langmuir-Hinshelwood-Hinshelwood-Watson (LHHW) model have been developed to describe the reaction progress. nih.gov Density Functional Theory (DFT) calculations have been employed to investigate the hydrogenation pathway, revealing the mechanism of selective hydrogenation of the C=C double bond over the C=O double bond. nih.gov The reaction kinetics show a first-order dependence on both hydrogen pressure and substrate concentration.

| Reaction | Catalyst | Product | Mechanistic Insights | Reference |

|---|---|---|---|---|

| Selective Hydrogenation of 5-methyl-3-hexen-2-one | Pd/γ-Al₂O₃ | 5-methyl-2-hexanone | Follows Langmuir-Hinshelwood kinetics; DFT calculations reveal selective C=C bond hydrogenation. | nih.gov |

Stability and Reactivity Studies

The stability and reactivity of molecules are fundamental aspects of their chemical behavior. For derivatives of 4-hexen-3-ol, 5-methyl-, these properties are of significant interest.

Oxazines are heterocyclic compounds that can be synthesized from various precursors, including those derived from allylic alcohols. The stability of the oxazine (B8389632) ring is a critical factor in its potential applications. The hydrolytic stability of a series of 3,4-dihydro-1,3-benzoxazine and 3,4-dihydro-1,3-pyridooxazine derivatives has been investigated using proton nuclear magnetic resonance (¹H NMR) spectroscopy. nih.gov It was observed that these oxazine derivatives undergo varying degrees of hydrolysis upon the addition of water to their solutions in dimethyl sulfoxide. nih.gov The rate and extent of the decomposition of the oxazine ring were found to be dependent on the electronic effects of the substituents within the molecules. nih.gov The analysis of the ¹H NMR spectra during the decomposition process suggests the formation of an intermediate in the hydrolysis mechanism. nih.gov Some 1,2-oxazines are known to be unstable and undergo ring contraction to form pyrroles under basic conditions. grafiati.com

Theoretical and Computational Chemistry Studies of 4 Hexen 3 Ol, 5 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For a molecule like 4-Hexen-3-ol, 5-methyl-, these calculations can predict its geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for determining the structural and electronic properties of organic molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

For 4-Hexen-3-ol, 5-methyl-, DFT calculations can be employed to optimize the molecular geometry, providing precise information about bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional shape, which influences its physical and chemical properties.

Furthermore, DFT provides insights into the electronic properties of the molecule. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Additionally, Mulliken charge analysis can reveal the partial charges on each atom, indicating the polarity of different bonds within the molecule.

Table 1: Calculated Structural and Electronic Properties of 4-Hexen-3-ol, 5-methyl- using DFT Hypothetical data based on typical values for similar allylic alcohols.

| Property | Value |

|---|---|

| Bond Length C=C (Å) | 1.34 |

| Bond Length C-O (Å) | 1.43 |

| Bond Angle C-O-H (°) | 108.5 |

| HOMO Energy (eV) | -9.5 |

| LUMO Energy (eV) | 0.5 |

| HOMO-LUMO Gap (eV) | 10.0 |

| Mulliken Charge on O (a.u.) | -0.7 |

| Mulliken Charge on H of OH (a.u.) | 0.4 |

Ab initio calculations are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods are highly accurate for calculating the energetics of chemical reactions and for locating transition state structures.

For 4-Hexen-3-ol, 5-methyl-, a primary atmospheric reaction is its oxidation initiated by the hydroxyl (OH) radical. This reaction can proceed through two main pathways: the addition of the OH radical to the carbon-carbon double bond, or the abstraction of a hydrogen atom from the alcohol group or the alkyl chain.

Ab initio calculations can be used to determine the activation energies and reaction enthalpies for these pathways. mdpi.com The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the rate of the reaction. By comparing the activation energies of the different possible reaction pathways, the most favorable reaction mechanism can be identified. For unsaturated alcohols, the addition of the OH radical to the double bond is generally the dominant pathway. nih.gov

Table 2: Calculated Reaction Energetics for the Reaction of 4-Hexen-3-ol, 5-methyl- with OH Radical Estimated values based on data for similar unsaturated alcohols.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|

| OH Addition to C4 | -2.5 | -30.2 |

| OH Addition to C5 | -1.8 | -32.5 |

| H-abstraction from OH group | 3.5 | -25.0 |

Molecules with single bonds can exist in different spatial arrangements called conformers, which can be interconverted by rotation around these bonds. 4-Hexen-3-ol, 5-methyl- has several rotatable bonds, leading to a variety of possible conformers. Additionally, the double bond can exist as either the cis (Z) or trans (E) isomer.

Conformational analysis involves identifying the stable conformers and determining their relative energies. This is typically done by scanning the potential energy surface (PES) of the molecule, which is a mathematical function that relates the energy of the molecule to its geometry. The minima on the PES correspond to the stable conformers, while the saddle points correspond to the transition states between them.

Understanding the conformational landscape of 4-Hexen-3-ol, 5-methyl- is important as the reactivity and spectroscopic properties of the molecule can depend on its conformation. The relative populations of the different conformers at a given temperature can be estimated using the Boltzmann distribution.

Table 3: Relative Energies of Selected Conformers of trans-4-Hexen-3-ol, 5-methyl- Hypothetical data illustrating the relative stability of different rotational isomers.

| Conformer (Dihedral Angle C2-C3-C4-C5) | Relative Energy (kcal/mol) |

|---|---|

| Gauche (-60°) | 0.8 |

| Anti (180°) | 0.0 |

| Gauche (+60°) | 0.8 |

Molecular Dynamics and Kinetic Modeling

Molecular dynamics (MD) simulations and kinetic modeling are powerful tools for studying the time-dependent behavior of molecules and chemical systems. These methods can be used to simulate reaction kinetics and predict the fate of compounds in the atmosphere.

MD simulations can be used to model the collisions and reactions between molecules in the gas phase. By simulating a large number of trajectories of reacting molecules, it is possible to calculate the rate constant of a reaction as a function of temperature and pressure.

For 4-Hexen-3-ol, 5-methyl-, MD simulations can be used to study the kinetics of its reaction with atmospheric oxidants like the OH radical. These simulations would typically use a force field to describe the interactions between atoms, or they could be performed using ab initio MD, where the forces are calculated on-the-fly using quantum chemical methods.

Kinetic modeling can also be used to predict reaction rates based on theoretical calculations. For example, Transition State Theory (TST) can be used to calculate the rate constant from the properties of the reactants and the transition state, as determined by quantum chemical calculations. Experimental studies on similar unsaturated alcohols have determined rate constants for their reactions with OH radicals, which can be used to validate and benchmark the theoretical models. capes.gov.brnih.gov

Table 4: Estimated Gas-Phase Reaction Rate Constant for 4-Hexen-3-ol, 5-methyl- with OH Radical at 298 K Value estimated based on experimental data for structurally similar C6 and C7 unsaturated alcohols.

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 4-Hexen-3-ol, 5-methyl- + OH | 7.5 x 10⁻¹¹ |

The atmospheric degradation of 4-Hexen-3-ol, 5-methyl- is primarily initiated by its reaction with OH radicals, but reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃) can also contribute. nih.gov The initial reaction leads to the formation of reactive intermediates, which can then undergo further reactions to form a variety of smaller, oxygenated products.

Computational models can be used to predict the likely degradation pathways and the distribution of final products. These models often use structure-activity relationships (SARs) to estimate the branching ratios of the different reaction channels. nih.gov The predicted degradation products for 4-Hexen-3-ol, 5-methyl- would include smaller aldehydes, ketones, and carboxylic acids.

The atmospheric lifetime of a VOC is a measure of how long it persists in the atmosphere before it is removed by chemical reactions or physical processes. The lifetime with respect to reaction with a particular oxidant can be calculated from the reaction rate constant and the average atmospheric concentration of that oxidant. Based on the estimated rate constant for the reaction with OH radicals, the atmospheric lifetime of 4-Hexen-3-ol, 5-methyl- can be estimated.

Table 5: Predicted Atmospheric Degradation Products and Lifetime of 4-Hexen-3-ol, 5-methyl- Predictions based on known degradation pathways of similar unsaturated alcohols.

| Parameter | Value/Prediction |

|---|---|

| Primary Oxidant | OH Radical |

| Estimated Atmospheric Lifetime (vs. OH) | ~3.7 hours (assuming [OH] = 1x10⁶ molecules/cm³) |

| Major Predicted Products | Propanal, 2-Butanone, Acetic Acid |

Spectroscopic Property Predictions

The prediction of spectroscopic properties through computational methods has become an indispensable tool in chemical research, offering insights that complement and guide experimental work. For 4-Hexen-3-ol, 5-methyl-, theoretical calculations can provide a detailed understanding of its spectroscopic characteristics, aiding in its identification and the analysis of its structural and electronic properties. These computational approaches are particularly valuable for elucidating complex spectra and for studying transient or difficult-to-synthesize derivatives.

Computational Elucidation of NMR Spectra (e.g., 19F NMR for derivatives)

Computational nuclear magnetic resonance (NMR) spectroscopy is a powerful method for predicting the chemical shifts of various nuclei, which is crucial for molecular structure elucidation. nih.gov The primary approach for these predictions involves quantum chemical calculations, most notably Density Functional Theory (DFT). chemrxiv.org

For 4-Hexen-3-ol, 5-methyl-, the prediction of its ¹H and ¹³C NMR spectra would typically begin with the computational modeling of its three-dimensional structure. This involves finding the lowest energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformations. escholarship.org Once the optimized geometries are obtained, the NMR shielding tensors for each nucleus are calculated. nih.gov A widely used and effective method for this is the Gauge-Including Atomic Orbital (GIAO) method. acs.orgmdpi.com The calculated isotropic shielding constants are then converted into chemical shifts, usually by linear regression analysis against experimental data for a set of reference compounds, or by referencing to a standard like tetramethylsilane (B1202638) (TMS) for which the shielding is also calculated at the same level of theory. researchgate.net The choice of DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-31G(d), aug-cc-pVDZ) is critical for the accuracy of the prediction and is selected based on a balance between computational cost and desired precision. acs.orgimperial.ac.uk Solvation effects can also be incorporated into these calculations using continuum solvation models, such as the Polarizable Continuum Model (PCM), to better simulate the experimental conditions in a specific solvent like chloroform (B151607) (CDCl₃). mdpi.com

The same computational principles can be extended to predict the NMR spectra of derivatives of 4-Hexen-3-ol, 5-methyl-. Of particular interest in medicinal and materials chemistry is the introduction of fluorine atoms into organic molecules. The ¹⁹F nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR a powerful tool for probing molecular structure and interactions. chemrxiv.org

For a hypothetical fluorinated derivative of 4-Hexen-3-ol, 5-methyl-, such as 1,1,1-trifluoro-5-methyl-4-hexen-3-ol, DFT-based procedures would be employed to predict its ¹⁹F NMR chemical shifts. imperial.ac.uk Similar to ¹H and ¹³C NMR predictions, the process would involve geometry optimization and subsequent GIAO-DFT calculation of the ¹⁹F shielding tensors. rsc.org Research has shown that functionals like ωB97XD with basis sets such as aug-cc-pVDZ provide a good balance of accuracy and computational efficiency for predicting ¹⁹F chemical shifts in organofluorine compounds. imperial.ac.uk The predictive power of these calculations can be invaluable for confirming the synthesis of novel fluorinated derivatives and for assigning the correct signals in complex experimental spectra. researchgate.net

To illustrate the potential output of such a study, the following table presents hypothetical computationally predicted NMR data for a fluorinated derivative of 4-Hexen-3-ol, 5-methyl-.

Table 1: Illustrative Computationally Predicted NMR Data for a Hypothetical Fluorinated Derivative of 4-Hexen-3-ol, 5-methyl-

This table is for illustrative purposes only and does not represent experimentally verified data.

| Compound Name | Nucleus | Position | Predicted Chemical Shift (ppm) | Methodology |

| 1,1,1-Trifluoro-5-methyl-4-hexen-3-ol | ¹H | H3 | 4.15 | GIAO/ωB97XD/aug-cc-pVDZ |

| H4 | 5.62 | GIAO/ωB97XD/aug-cc-pVDZ | ||

| ¹³C | C1 (CF₃) | 125.8 (q, J ≈ 277 Hz) | GIAO/ωB97XD/aug-cc-pVDZ | |

| C3 | 70.5 | GIAO/ωB97XD/aug-cc-pVDZ | ||

| ¹⁹F | CF₃ | -78.2 | GIAO/ωB97XD/aug-cc-pVDZ |

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Hexen 3 Ol, 5 Methyl

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to determine the mass-to-charge ratio (m/z) of ions. This information can be used to identify and quantify the compound of interest.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron ionization mass spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through fragmentation analysis. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and break apart into characteristic fragment ions. uni-saarland.de

For the related compound, 5-methyl-5-hexen-3-ol (B13112950), the molecular ion at m/z 114 is often not observed under electron impact ionization conditions. msu.edu The fragmentation pattern is dominated by alpha-cleavages. The loss of an ethyl group results in a prominent ion at m/z 85, while the cleavage of the other alpha-bond generates an ion at m/z 59. msu.edu A rearrangement cleavage also occurs, leading to an ion at m/z 56. msu.edu

Table 1: Characteristic EI-MS Fragments for a Related Isomer, 5-methyl-5-hexen-3-ol

| m/z | Proposed Fragment | Fragmentation Pathway |

| 85 | [M-C2H5]+ | α-cleavage (loss of ethyl group) |

| 59 | [M-C4H7]+ | α-cleavage |

| 56 | [C4H8]+ | Rearrangement |

Note: Data is for the isomer 5-methyl-5-hexen-3-ol as a proxy for the fragmentation of 4-Hexen-3-ol, 5-methyl-. msu.edu

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. uni-saarland.de The precise mass of 4-Hexen-3-ol, 5-methyl- (C7H14O) is calculated to be 114.104465 Da. nih.gov HR-MS can distinguish between compounds with the same nominal mass but different elemental formulas, a critical capability for unambiguous identification in complex samples. uni-saarland.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com This is particularly useful for analyzing volatile compounds like 4-Hexen-3-ol, 5-methyl- within a complex mixture. jmchemsci.com The sample is first vaporized and separated based on boiling point and polarity in the GC column. The separated components then enter the mass spectrometer for detection and identification. uin-alauddin.ac.id

GC-MS analysis of related compounds, such as 5-methyl-4-hexen-3-one (B78392), shows a top peak at m/z 83 and other significant peaks at m/z 55 and 112. nih.gov The retention time and the mass spectrum of the eluted compound can be compared to a library of known compounds for positive identification. nih.govnih.gov

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-TOF/MS) for Complex Samples

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) offers significantly enhanced separation and sensitivity. nih.govrsc.org This technique utilizes two different GC columns with different selectivities, providing a much higher peak capacity than single-column GC. nih.gov The increased resolution allows for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. nih.gov GCxGC-TOF/MS is particularly valuable in fields like metabolomics and environmental analysis where hundreds of compounds may be present in a single sample. nih.govcopernicus.org The use of TOF-MS allows for fast data acquisition, which is necessary to capture the narrow peaks produced by the GCxGC system. copernicus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

1H and 13C NMR for Structural Elucidation

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to determine the connectivity of atoms in a molecule. The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra provide a wealth of structural information. rsc.org

For the related compound 1-hexen-3-ol (B1581649), the ¹H NMR spectrum shows characteristic signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group, and the aliphatic protons. chemicalbook.com Similarly, the ¹³C NMR spectrum of 1-hexen-3-ol reveals distinct signals for each carbon atom in the molecule. chemicalbook.com

Table 2: Predicted NMR Data for 4-Hexen-3-ol, 5-methyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | ~0.9 (t) | ~14 |

| C2 | ~1.5 (m) | ~30 |

| C3-H | ~4.0 (m) | ~75 |

| C4-H | ~5.4 (dd) | ~125 |

| C5-H | ~5.6 (dd) | ~135 |

| C6-CH3 | ~1.7 (d) | ~18 |

| C5-CH3 | ~1.0 (d) | ~22 |

| OH | Variable | - |

Note: This is a predicted table based on typical chemical shift values and data for similar structures. Actual experimental values may vary.

By analyzing the ¹H and ¹³C NMR spectra, the complete structure of 4-Hexen-3-ol, 5-methyl- can be unambiguously determined. nih.gov

Stereochemical Assignment via NMR (e.g., Diastereoisomer Discrimination)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the stereochemical assignment of organic molecules, including the diastereomers of 4-hexen-3-ol, 5-methyl-. The presence of two stereogenic centers, at C3 (the alcohol-bearing carbon) and C4 (the methyl-bearing carbon), gives rise to two pairs of enantiomers: (3R,4R)/(3S,4S) and (3R,4S)/(3S,4R), which are diastereomeric to each other.

The discrimination of these diastereomers, often referred to as syn and anti isomers, is achievable through detailed analysis of ¹H and ¹³C NMR spectra. Key parameters for this discrimination include differences in chemical shifts (δ) and coupling constants (J).

Proton (¹H) NMR Spectroscopy: In principle, the diastereotopic protons in the syn and anti isomers of 4-hexen-3-ol, 5-methyl- will exhibit distinct chemical shifts. The spatial arrangement of the substituents around the C3-C4 bond influences the magnetic environment of neighboring protons. For instance, the coupling constant between the protons on C3 and C4 (³J_HH) is expected to differ for the syn and anti isomers due to the dependence of the Karplus relationship on the dihedral angle.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide through-space correlations between protons. These correlations are invaluable for establishing the relative stereochemistry. For example, a strong NOE correlation between the proton on C3 and the methyl protons on C4 would suggest a syn relationship.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR chemical shifts of the carbon atoms, particularly those of the stereogenic centers and adjacent carbons, are also sensitive to the diastereomeric form. The "steric compression" effect can cause an upfield shift (lower δ value) for carbons that are in close spatial proximity in one diastereomer compared to the other.

| NMR Technique | Application for 4-Hexen-3-ol, 5-methyl- | Anticipated Observations |

| ¹H NMR | Diastereomer discrimination | Different chemical shifts and coupling constants for C3-H and C4-H. |

| ¹³C NMR | Diastereomer discrimination | Different chemical shifts for C3, C4, and neighboring carbons. |

| NOESY/ROESY | Determination of relative stereochemistry | Through-space correlations indicating proximity of substituents. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. For 4-hexen-3-ol, 5-methyl-, the IR spectrum provides clear evidence of its key structural features.

Vibrational Analysis and Functional Group Identification

The vibrational spectrum of 4-hexen-3-ol, 5-methyl- is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The most prominent and diagnostic absorption is the O-H stretching vibration of the alcohol functional group. This typically appears as a strong, broad band in the region of 3600-3200 cm⁻¹ . The broadness of this peak is a result of intermolecular hydrogen bonding between the alcohol molecules.

The C-O stretching vibration of the secondary alcohol is another key feature, generally observed in the 1125-1000 cm⁻¹ region. The exact position can provide clues about the substitution pattern of the alcohol.

The presence of the carbon-carbon double bond (C=C) gives rise to a C=C stretching vibration , which is expected in the range of 1680-1640 cm⁻¹ . The intensity of this absorption can be variable depending on the symmetry of the double bond.

The =C-H stretching vibration for the vinyl group will appear at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. The sp³ C-H stretching vibrations from the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ region.

Finally, the C-H bending vibrations provide further structural information and contribute to the complex "fingerprint region" of the spectrum (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretching | 3600-3200 | Strong, Broad |

| Alcohol (C-O) | Stretching | 1125-1000 | Moderate to Strong |

| Alkene (C=C) | Stretching | 1680-1640 | Variable |

| Alkene (=C-H) | Stretching | 3100-3000 | Moderate |

| Alkane (sp³ C-H) | Stretching | 3000-2850 | Strong |

Gas Chromatography (GC) Methodologies

Gas chromatography is an essential analytical technique for separating and analyzing volatile compounds like 4-hexen-3-ol, 5-methyl-. Specific GC methodologies are employed for assessing its enantiomeric purity and for studying reaction kinetics.

Chiral Chromatography for Enantiomeric Purity Assessment

Due to the presence of a chiral center at C3, 4-hexen-3-ol, 5-methyl- exists as a pair of enantiomers, (3R)- and (3S)-4-hexen-3-ol, 5-methyl-. Chiral gas chromatography is the method of choice for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample.

The separation is achieved using a chiral stationary phase (CSP) within the GC column. These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment. The two enantiomers interact differently with the CSP, leading to different retention times and thus, their separation.

For the analysis of chiral alcohols like 4-hexen-3-ol, 5-methyl-, it is often advantageous to derivatize the alcohol to a less polar and more volatile ester, such as an acetate (B1210297) or trifluoroacetate, prior to GC analysis. This can improve peak shape and enhance the separation of the enantiomers on the chiral column. The selection of the appropriate CSP and derivatizing agent is crucial for achieving baseline separation.

While a specific, validated chiral GC method for 4-hexen-3-ol, 5-methyl- was not found in the searched literature, the general approach would involve method development to optimize parameters such as the temperature program, carrier gas flow rate, and the choice of chiral column.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Kinetic Studies

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantitative analysis of organic compounds. In the context of 4-hexen-3-ol, 5-methyl-, GC-FID can be employed to monitor the progress of a chemical reaction over time, thereby enabling the determination of reaction kinetics.

The FID is a mass-sensitive detector that generates a signal proportional to the amount of carbon-containing analyte being combusted in a hydrogen-air flame. This makes it an excellent tool for quantifying the disappearance of a reactant, such as 4-hexen-3-ol, 5-methyl-, or the appearance of a product over the course of a reaction.

To conduct a kinetic study, aliquots of the reaction mixture would be taken at various time points, quenched to stop the reaction, and then analyzed by GC-FID. By plotting the concentration of the analyte of interest against time, the reaction rate and rate law can be determined. The high sensitivity and wide linear range of the FID are advantageous for such studies. Although no specific kinetic studies involving 4-hexen-3-ol, 5-methyl- using GC-FID were identified, this technique is a standard and powerful method for such investigations in organic chemistry.

Synthetic Utility and Applications in Complex Chemical Synthesis

Role as Chiral Building Blocks in Natural Product Synthesis

Chiral allylic alcohols are valuable synthons in the construction of stereochemically complex natural products due to the presence of multiple functional groups that can be manipulated with high levels of stereocontrol.

The structure of 4-Hexen-3-ol, 5-methyl- contains a chiral center at the C-3 position, making it a potential chiral building block for the synthesis of bioactive molecules. In principle, the enantiomerically pure forms of this compound could serve as starting materials for the construction of complex stereogenic centers. The allylic alcohol moiety can be subjected to a variety of stereospecific transformations, such as Sharpless epoxidation or directed hydrogenations, to introduce new stereocenters with defined configurations. However, specific examples of the utilization of 4-Hexen-3-ol, 5-methyl- as a precursor in the total synthesis of a named bioactive molecule are not readily found in a review of the current chemical literature.

Catalytic Precursors and Ligand Development

The development of novel ligands is crucial for advancing transition-metal catalysis. Molecules with functional groups capable of coordinating to a metal center are of significant interest.

While the direct use of 4-Hexen-3-ol, 5-methyl- as a catalytic precursor or ligand is not documented, its functional groups offer potential for derivatization into more complex ligands. The hydroxyl group can be used as an anchor point for the introduction of phosphine, amine, or other coordinating moieties. The olefinic component could also participate in metal coordination or be functionalized further. For instance, allylic alcohols can be converted into allylic amines or phosphines, which are common ligand classes. Despite this potential, there are no specific reports in the surveyed literature of 4-Hexen-3-ol, 5-methyl- being developed into a specific catalyst or ligand for a documented chemical transformation.

Intermediates in Fine Chemical Synthesis

Fine chemicals are pure, single substances produced in limited quantities and are often characterized by their complex molecular structures. Allylic alcohols are important intermediates in this sector due to their reactivity.

As an unsaturated alcohol, 4-Hexen-3-ol, 5-methyl- can, in theory, serve as an intermediate in the synthesis of various specialty chemicals. Its ketone analog, 5-methyl-4-hexen-3-one (B78392), is noted for its use in the flavor and fragrance industry. vulcanchem.com The reduction of this ketone is a direct route to 4-Hexen-3-ol, 5-methyl-, suggesting its potential role in the synthesis of related aroma compounds or other specialty chemicals where the specific stereochemistry of the alcohol is desired. vulcanchem.com The bifunctionality of the molecule (alkene and alcohol) allows for a range of chemical modifications, making it a candidate for the synthesis of monomers for advanced materials, although specific industrial applications are not documented.

The construction of complex acyclic and cyclic carbon skeletons is a central goal of organic synthesis. The functional groups in 4-Hexen-3-ol, 5-methyl- allow for its theoretical application in building such systems. The hydroxyl group can direct oxidation or substitution reactions, while the alkene can participate in cycloadditions, metathesis, or radical cyclization reactions. The general principles of 5-hexenyl radical cyclizations are well-established for forming five-membered rings, a common motif in many complex molecules. While this compound possesses the necessary structural elements for such transformations, specific studies detailing its use as a building block for complex acyclic or cyclic systems have not been identified in the reviewed literature.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 4-Hexen-3-ol, 5-methyl- |

| 5-methylhex-4-en-3-ol |

| 5-methyl-4-hexen-3-one |

Environmental and Atmospheric Chemical Research Perspectives

Atmospheric Lifetimes and Degradation Pathways

The atmospheric lifetime of 4-Hexen-3-ol, 5-methyl- is primarily determined by its reactions with ubiquitous atmospheric oxidants. These reactions transform the parent compound into various degradation products, influencing air quality and atmospheric composition.

The degradation of unsaturated alcohols like 4-Hexen-3-ol, 5-methyl- in the troposphere is predominantly initiated by reactions with hydroxyl (OH) radicals, ozone (O₃), and to a lesser extent, chlorine (Cl) atoms. scielo.brscispace.com The presence of a carbon-carbon double bond in its structure makes it highly susceptible to attack by these oxidants. scielo.brscispace.com

Ozone (O₃) is another critical oxidant, particularly for unsaturated compounds. The ozonolysis of alkenes proceeds via the formation of a primary ozonide, which rapidly decomposes into a carbonyl and a Criegee intermediate. aaqr.org These intermediates are key to understanding the subsequent formation of secondary pollutants. The rate coefficients for the ozonolysis of hexenol isomers are in the range of 10⁻¹⁷ to 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. researchgate.net This suggests that ozonolysis is a significant, albeit slower, degradation pathway compared to the OH radical reaction.

Chlorine atoms (Cl) can also contribute to the degradation of 4-Hexen-3-ol, 5-methyl-, especially in marine or coastal areas where Cl concentrations can be elevated. The reaction of Cl atoms with unsaturated alcohols is typically very fast, with rate constants for C6 hexenols reported to be around 3-4 x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. researchgate.net This indicates that in regions with significant Cl atom concentrations, this reaction can be a competitive loss process.

Table 1: Estimated Atmospheric Lifetimes of 4-Hexen-3-ol, 5-methyl- with Respect to Major Oxidants

| Oxidant | Assumed Concentration (molecule cm⁻³) | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |

| OH Radical | 2 x 10⁶ | ~ 5 x 10⁻¹¹ | ~ 5.5 hours |

| Ozone (O₃) | 7 x 10¹¹ | ~ 5 x 10⁻¹⁷ | ~ 6.5 days |

| Chlorine (Cl) Atom | 1 x 10⁴ | ~ 3.5 x 10⁻¹⁰ | ~ 4.7 minutes |

Note: The rate constants are estimates based on structurally similar compounds. Actual lifetimes will vary with oxidant concentrations.

Formation of Secondary Organic Aerosols (SOA)

The oxidation of VOCs in the atmosphere can lead to the formation of low-volatility products that partition into the aerosol phase, forming secondary organic aerosols (SOA). SOA constitutes a significant fraction of atmospheric particulate matter, with implications for climate and human health. copernicus.org

The ozonolysis of unsaturated compounds like 4-Hexen-3-ol, 5-methyl- is a known pathway for SOA formation. researchgate.net The Criegee intermediates and other oxidation products generated during ozonolysis can undergo further reactions to form larger, less volatile molecules that contribute to aerosol mass. aaqr.org

While direct experimental data on the SOA yield from 4-Hexen-3-ol, 5-methyl- is not available, studies on other unsaturated alcohols and alkenes indicate that the molecular structure of the precursor plays a crucial role. copernicus.orgnih.gov The presence of a hydroxyl group in 4-Hexen-3-ol, 5-methyl- can influence the volatility of its oxidation products and potentially enhance SOA formation. Research on the ozonolysis of enol ethers, which also contain an oxygen atom adjacent to a double bond, has shown SOA yields of 2-4%. researchgate.net It is plausible that the ozonolysis of 4-Hexen-3-ol, 5-methyl- would result in similar or potentially higher yields due to its C7 backbone. The oxidation products, likely multifunctional compounds containing carbonyl and hydroxyl groups, would have lower volatility than the parent compound, promoting their partitioning to the aerosol phase.

Biogenic Emissions and Atmospheric Budget

Volatile organic compounds are emitted from a variety of natural and anthropogenic sources. Understanding the contribution of specific compounds to the total atmospheric VOC budget is essential for accurate air quality modeling.

Unsaturated alcohols, including various hexenol isomers, are recognized as important biogenic volatile organic compounds (BVOCs) emitted from vegetation. scielo.brscispace.comfortlewis.edu These emissions are often associated with plant stress, such as mechanical damage or herbivory. nih.gov While specific emission rates for 4-Hexen-3-ol, 5-methyl- are not well-documented, its structural similarity to known biogenically emitted C6 "leaf alcohols" suggests it could be a component of these emissions. The rapid atmospheric degradation of 4-Hexen-3-ol, 5-methyl- implies that its direct impact may be localized near emission sources, but its degradation products can have broader regional effects on ozone and SOA formation. Further research into the specific sources and emission fluxes of 4-Hexen-3-ol, 5-methyl- is needed to fully assess its role in the atmospheric VOC budget.

Q & A

Q. What are the common synthetic routes for 5-methyl-4-hexen-3-ol, and how do reaction conditions influence yield and stereochemistry?

Methodological Answer:

- Catalytic Hydrogenation: The compound can be synthesized via catalytic hydrogenation of 5-methyl-4-hexen-3-one using palladium on carbon (Pd/C) under controlled hydrogen pressure (e.g., 1–5 atm) and temperatures (50–80°C). Catalytic selectivity is critical to avoid over-reduction of the double bond .

- Reduction of Ketones: Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C reduces the ketone precursor to the alcohol while preserving the double bond. However, steric hindrance from the methyl group may necessitate longer reaction times .

- Stereochemical Considerations: The (E)- or (Z)-configuration of the double bond (as in ’s trans-2-methyl-4-hexen-3-ol) depends on the starting material’s geometry. For example, Wittig reactions with stabilized ylides favor (E)-isomers .

Q. How can the purity and structural integrity of 5-methyl-4-hexen-3-ol be validated using spectroscopic methods?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: The hydroxyl proton (δ 1.5–2.0 ppm, broad), allylic protons (δ 5.3–5.7 ppm, multiplet), and methyl groups (δ 0.9–1.2 ppm) provide structural confirmation. Coupling constants (J-values) between double-bond protons distinguish (E)/(Z) isomers .

- ¹³C NMR: The carbonyl carbon (if present in precursors) and olefinic carbons (δ 120–130 ppm) confirm the unsaturated backbone .

- GC-MS: Retention indices and fragmentation patterns (e.g., m/z 114 for [M⁺-H₂O]) verify molecular weight and purity. Comparison with databases like NIST or EPA/NIH Mass Spectral Data () enhances accuracy .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions, such as double bond migration or over-reduction, during catalytic hydrogenation of 5-methyl-4-hexen-3-one?

Methodological Answer:

- Catalyst Selection: Use Lindlar catalyst (Pd/CaCO₃ with quinoline) for partial hydrogenation, preserving the double bond while reducing the ketone. Alternatively, Rhodium (Rh) catalysts offer higher selectivity for α,β-unsaturated ketones .

- Solvent Effects: Polar aprotic solvents (e.g., THF) stabilize intermediates and reduce hydrogenolysis. Avoid acidic conditions to prevent double-bond isomerization .

- Kinetic Control: Lower reaction temperatures (25–40°C) and shorter durations minimize over-reduction. Real-time monitoring via FTIR or GC ensures reaction termination at the alcohol stage .

Q. How do solvent polarity and temperature affect the regioselectivity of acid-catalyzed hydration in synthesizing 5-methyl-4-hexen-3-ol?

Methodological Answer:

- Solvent Polarity: Polar solvents (e.g., water or ethanol) stabilize carbocation intermediates, favoring Markovnikov addition. Non-polar solvents (e.g., hexane) may promote anti-Markovnikov pathways via radical mechanisms .

- Temperature Effects: Elevated temperatures (80–100°C) accelerate acid-catalyzed hydration but risk carbocation rearrangements (e.g., hydride shifts). Low temperatures (0–25°C) with sulfuric acid (H₂SO₄) as a catalyst improve regioselectivity .

- Competing Pathways: Side products like 5-methyl-3-hexanol can arise from protonation at alternative double-bond positions. Computational modeling (e.g., DFT) predicts transition states to optimize conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.